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Compound of Interest

Compound Name: Betahistine impurity 5-13C,d3

Cat. No.: B15557441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine Impurity 5 and its

isotopically labeled form, Betahistine Impurity 5-13C,d3. This document is intended for

professionals in the fields of pharmaceutical research, drug development, and quality control.

Introduction to Betahistine and its Impurities
Betahistine is a histamine analogue widely used in the treatment of Ménière's disease, a

disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss. The

quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and

efficacy. Like all synthesized pharmaceutical products, Betahistine can contain impurities that

may arise from the manufacturing process, degradation of the drug substance, or interaction

with excipients. Regulatory bodies require the identification, quantification, and control of these

impurities to ensure patient safety.

Betahistine Impurity 5 is a known related substance of Betahistine. To facilitate its accurate

quantification in analytical testing, an isotopically labeled internal standard, Betahistine
Impurity 5-13C,d3, is utilized. The stable isotope labels (one Carbon-13 and three Deuterium

atoms) provide a distinct mass spectrometric signature, enabling precise measurement by

mass spectrometry-based methods.
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A clear understanding of the chemical properties of Betahistine Impurity 5 and its labeled

counterpart is fundamental for their synthesis, analysis, and characterization.

Property Betahistine Impurity 5
Betahistine Impurity 5-
13C,d3

Chemical Name

2-Hydroxy-2-(2-(methyl(2-

(pyridin-2-yl)ethyl)amino)-2-

oxoethyl)succinic acid

2-Hydroxy-2-(2-(methyl-d3(2-

(pyridin-2-yl)ethyl-1-

13C)amino)-2-

oxoethyl)succinic acid

(representative naming)

Molecular Formula C14H18N2O6 C13¹³CH15D3N2O6

Molecular Weight 310.3 g/mol Approx. 314.3 g/mol

CAS Number Not readily available
Not readily available (often

custom synthesis)

Appearance Typically an off-white solid Not specified, likely a solid

Synthesis and Characterization
Detailed, publicly available experimental protocols for the synthesis of Betahistine Impurity 5

and its isotopically labeled form are scarce, as these compounds are often prepared as

reference standards by specialized chemical synthesis companies.

A plausible synthetic route for Betahistine Impurity 5 could involve the reaction of Betahistine

with a suitable derivative of succinic acid under conditions that would lead to the formation of

the amide bond and the presence of the hydroxyl group.

The synthesis of the isotopically labeled standard, Betahistine Impurity 5-13C,d3, would

require the use of starting materials containing the Carbon-13 and Deuterium isotopes. For

example, a synthetic pathway could utilize methylamine-d3 and a 2-(pyridin-2-yl)ethanamine

derivative labeled with Carbon-13.

Characterization of these compounds would typically involve a suite of analytical techniques to

confirm their structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure and confirm the positions of the isotopic labels.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the identity and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized

compound.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Analytical Methodologies
The quantification of Betahistine Impurity 5 in pharmaceutical samples is crucial for quality

control. Due to its low expected concentration, highly sensitive and specific analytical methods

are required. Isotopically labeled internal standards like Betahistine Impurity 5-13C,d3 are

instrumental in achieving accurate and precise quantification, as they compensate for

variations in sample preparation and instrument response.

A typical analytical workflow for the determination of Betahistine Impurity 5 would involve a

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation
A generalized sample preparation workflow for the analysis of impurities in a solid dosage form

is outlined below.

Sample Preparation LC-MS/MS Analysis

Tablet Crushing and Weighing Dissolution in a Suitable Solvent Spiking with Betahistine Impurity 5-13C,d3 (Internal Standard) Filtration/Centrifugation Dilution to Working Concentration Injection into LC-MS/MS Chromatographic Separation Mass Spectrometric Detection Quantification

Click to download full resolution via product page

Figure 1. Generalized workflow for the analysis of Betahistine Impurity 5 in a tablet formulation.
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LC-MS/MS Method Parameters
While a specific validated method for Betahistine Impurity 5 is not publicly available, a

hypothetical set of parameters based on the analysis of similar compounds is presented in the

table below. Method development and validation would be required to establish optimal

conditions.

Parameter Typical Conditions

LC Column
C18 reverse-phase column (e.g., 100 x 2.1 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient

A suitable gradient from low to high organic

phase to elute the analyte and internal standard

with good peak shape.

Flow Rate 0.2 - 0.4 mL/min

Column Temperature 30 - 40 °C

Ionization Mode Electrospray Ionization (ESI), Positive Mode

MS/MS Transitions

Specific precursor-to-product ion transitions for

Betahistine Impurity 5 and Betahistine Impurity

5-13C,d3 would be determined during method

development.

Role in Drug Development and Quality Control
Betahistine Impurity 5-13C,d3 serves a critical role throughout the lifecycle of the drug

product.
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Drug Development

Quality Control

Analytical Method Development

Method Validation

API and Drug Product Release Testing

Forced Degradation Studies

Stability Studies
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Figure 2. The role of impurity standards in the pharmaceutical lifecycle.

Analytical Method Development and Validation: The labeled impurity is essential for

developing and validating robust and accurate analytical methods for the quantification of the

unlabeled impurity.

Forced Degradation Studies: While the origin of Impurity 5 is not definitively stated in the

available literature, it could potentially be a degradant. Forced degradation studies, where

the drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation),

are performed to understand the degradation pathways and to ensure that the analytical

method is "stability-indicating."
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Release Testing and Stability Studies: Once a validated method is in place, the impurity is

monitored in batches of the API and the final drug product to ensure it remains within the

specified limits throughout its shelf life.

Toxicological Information
There is no specific toxicological or genotoxicological data publicly available for Betahistine

Impurity 5. In the absence of such data, and depending on the levels at which it is present,

regulatory guidelines may require toxicological assessments to qualify the impurity. It is

important to note that other Betahistine impurities, such as N-nitroso-betahistine, have been

identified as potentially mutagenic, highlighting the importance of controlling all impurities.[1]

Conclusion
Betahistine Impurity 5-13C,d3 is a critical tool for the pharmaceutical industry to ensure the

quality and safety of Betahistine-containing products. Its use as an internal standard in

sensitive analytical methods like LC-MS/MS allows for the accurate quantification of the

corresponding unlabeled impurity. While detailed public information on its synthesis and

specific quantitative levels is limited, its availability from commercial suppliers underscores its

importance in regulatory compliance and quality control. Further research into the potential

formation pathways and toxicological profile of Betahistine Impurity 5 would be beneficial for a

complete understanding of its impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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